2-(Furan-2-yl)nicotinaldehyde
Overview
Description
2-(Furan-2-yl)nicotinaldehyde is an organic compound that belongs to the class of heterocyclic aromatic compounds
Biochemical Analysis
Biochemical Properties
2-(Furan-2-yl)nicotinaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit nitric oxide synthase, thereby reducing the production of nitric oxide in certain cell types . This interaction is crucial as nitric oxide is a key signaling molecule involved in various physiological processes, including vasodilation and immune response.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in Caco-2 cells, this compound inhibits the production of nitric oxide and the expression of inducible nitric oxide synthase . This inhibition can modulate inflammatory responses and cellular stress pathways, highlighting its potential as an anti-inflammatory agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of nitric oxide synthase, inhibiting its activity and thus reducing nitric oxide production . Additionally, it may influence gene expression by modulating transcription factors and signaling pathways involved in inflammation and cellular stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity may diminish over extended periods due to gradual degradation . Long-term exposure to this compound in vitro has been associated with sustained inhibition of nitric oxide production and modulation of inflammatory pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits anti-inflammatory properties by inhibiting nitric oxide production and reducing inflammation . At higher doses, it may exhibit toxic effects, including cellular toxicity and adverse impacts on organ function. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as nitric oxide synthase, influencing the metabolic flux of nitric oxide and related metabolites . The compound’s impact on metabolic pathways can alter the levels of key metabolites, thereby affecting cellular function and physiological responses.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, including solubility and affinity for cellular components.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization enables the compound to interact with its target enzymes and proteins, thereby modulating cellular processes at the subcellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)nicotinaldehyde typically involves the reaction of furan derivatives with nicotinaldehyde under specific conditions. One common method is the condensation reaction between furan-2-carbaldehyde and nicotinaldehyde in the presence of a base catalyst. This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as palladium or copper salts may be employed to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions may require reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: 2-(Furan-2-yl)nicotinic acid.
Reduction: 2-(Furan-2-yl)nicotinalcohol.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
2-(Furan-2-yl)nicotinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)nicotinaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt normal cellular processes, leading to therapeutic effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2-Furoic acid: A simpler furan derivative with a carboxylic acid group.
2-Furylmethanol: A furan derivative with a hydroxymethyl group.
2-Furylmethylamine: A furan derivative with an aminomethyl group.
Uniqueness
2-(Furan-2-yl)nicotinaldehyde is unique due to its combination of a furan ring and a nicotinaldehyde moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects set it apart from other similar compounds .
Properties
IUPAC Name |
2-(furan-2-yl)pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-7-8-3-1-5-11-10(8)9-4-2-6-13-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHHRFRBVDJKFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CO2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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